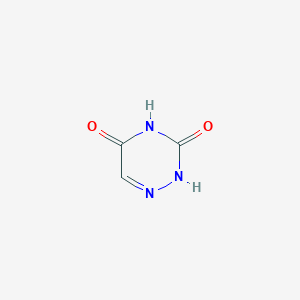
6-Azauracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil typically involves the reaction of semicarbazide hydrochloride with appropriate α-keto acids. This reaction proceeds through the formation of semicarbazones, which are then cyclized to yield this compound . Another method involves the coupling of diazonium salts with cyanoacetylcyanamide, followed by cyclization of the resulting 2-arylhydrazono-2-cyanoacetylcyanamides .
Industrial Production Methods: Industrial production of this compound may involve scalable reactions using readily available reactants. The process typically includes the use of silylated 6-Azauracils treated with appropriate chloroethers to obtain non-nucleoside derivatives .
化学反応の分析
Types of Reactions: 6-Azauracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with chloroethers, can produce non-nucleoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with chloroethers are typically carried out under silylation conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Non-nucleoside derivatives bearing various functional groups.
科学的研究の応用
Medicinal Applications
-
Anticancer Activity :
- 6-Azauracil has shown potential as an anticancer agent. Studies have reported that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications to the this compound structure have resulted in compounds with enhanced activity against leukemia cells .
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Agricultural Applications
- Herbicidal Properties :
- Pest Control :
Biochemical Research
- Enzyme Inhibition Studies :
- Prodrug Development :
Case Studies
作用機序
6-Azauracil exerts its effects by inhibiting enzymes involved in purine and pyrimidine biosynthesis. It competes with substrates in the pyrimidine biosynthetic pathway, being transformed into 6-aza-UMP, a powerful competitive inhibitor of orotidylic acid decarboxylase . This inhibition leads to the depletion of intracellular guanosine triphosphate and uridine triphosphate nucleotide pools, affecting various cellular processes .
類似化合物との比較
5-Fluorouracil: Another pyrimidine analog used as an antineoplastic agent.
6-Azauridine: A similar compound with antiviral and antitumor activities.
Uniqueness: 6-Azauracil is unique in its ability to inhibit both purine and pyrimidine biosynthesis, leading to significant alterations in nucleotide pool levels. This dual inhibition makes it a valuable tool in studying transcription elongation and nucleotide metabolism .
生物活性
6-Azauracil (6AU) is a pyrimidine analog that has garnered attention due to its significant biological activities, particularly as an inhibitor of various enzymes involved in nucleotide metabolism. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
This compound primarily acts as an inhibitor of inosine monophosphate (IMP) dehydrogenase and orotidylate decarboxylase , leading to a reduction in nucleotide levels within cells. This reduction impacts RNA synthesis and cellular proliferation, making 6AU a valuable tool for studying transcriptional processes.
- Inhibition of IMP Dehydrogenase : The inhibition of this enzyme results in decreased levels of guanosine triphosphate (GTP) and uridine triphosphate (UTP), which are crucial for RNA synthesis. This effect is particularly pronounced in yeast models, where mutations in RNA polymerase II elongation factors have been linked to increased sensitivity to 6AU .
- Impact on Transcriptional Elongation : Studies have shown that 6AU sensitivity often correlates with defects in transcriptional elongation machinery. For instance, yeast mutants lacking specific elongation factors displayed heightened sensitivity to 6AU, suggesting that the drug's effects depend on the integrity of the transcription process .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Carcinostatic Activity in Mice :
A study investigated the carcinostatic properties of this compound riboside in murine models. Results indicated significant inhibition of tumor growth, suggesting potential applications in cancer therapy. The study highlighted the compound's effectiveness against certain types of tumors, providing a basis for further research into its clinical applications . -
Yeast Model Studies :
In a large-scale screening involving over 2800 yeast mutants, researchers identified specific strains that exhibited increased sensitivity to 6AU. These strains were primarily defective in genes associated with transcription elongation and nucleotide metabolism. The findings underscored the importance of nucleotide availability for proper transcriptional function and cellular viability .
特性
CAS番号 |
18802-37-4 |
|---|---|
分子式 |
C3H5N3O2 |
分子量 |
115.09 g/mol |
IUPAC名 |
1,2,4-triazinane-3,5-dione |
InChI |
InChI=1S/C3H5N3O2/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8) |
InChIキー |
ZVIOKRWHGOILAU-UHFFFAOYSA-N |
SMILES |
C1=NNC(=O)NC1=O |
正規SMILES |
C1C(=O)NC(=O)NN1 |
melting_point |
274.5 °C |
Key on ui other cas no. |
461-89-2 |
ピクトグラム |
Irritant |
同義語 |
6-azauracil azauracil |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















